2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, which is known for enhancing biological activity and lipophilicity. The compound's molecular formula is C16H14F3N O2, and it is classified under the category of carbamoyl phenyl acetates.
Source: The compound can be synthesized through various organic chemistry methods, often involving the reaction of specific anilines with acetic anhydride or similar reagents.
Classification: It falls under the broader class of organic compounds known as carbamates, which are derivatives of carbamic acid. These compounds are often studied for their biological activities, including anti-inflammatory and analgesic properties.
The synthesis of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate typically involves several steps:
The molecular structure of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3N O2 |
| Molecular Weight | 307.28 g/mol |
| IUPAC Name | 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)N(C2=C(C=CC(=C2)C(F)(F)F)) |
2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions:
The mechanism of action for 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate is primarily linked to its interactions with biological targets:
The applications of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate are diverse:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in scientific research and potential therapeutic applications.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2